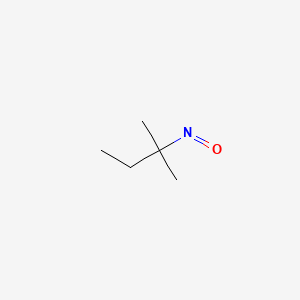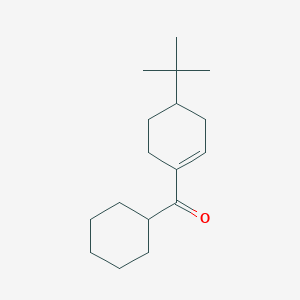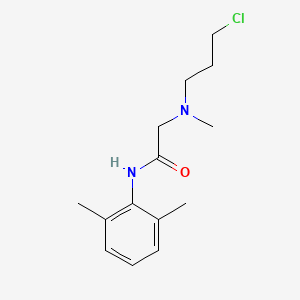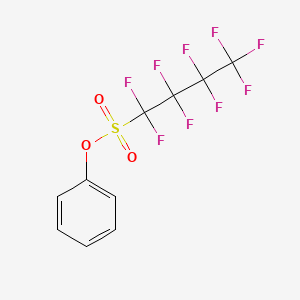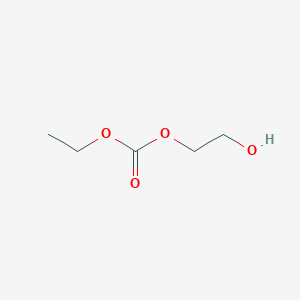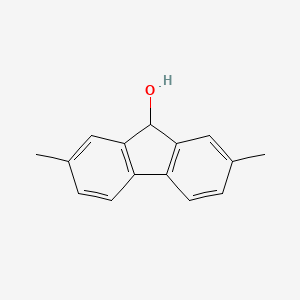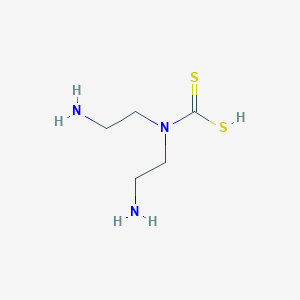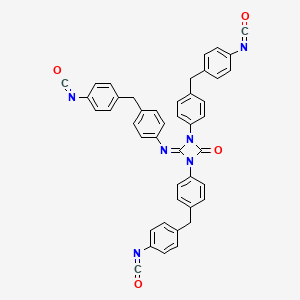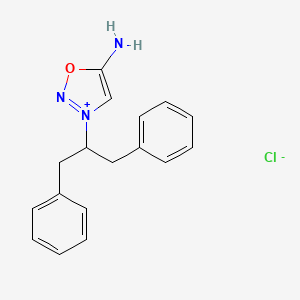
3-(alpha-Benzylphenethyl)sydnone imine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(alpha-Benzylphenethyl)sydnone imine hydrochloride is a compound belonging to the class of sydnone imines, which are mesoionic heterocycles possessing a 1,2,3-oxadiazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(alpha-Benzylphenethyl)sydnone imine hydrochloride typically involves the reaction of a primary amine with an aldehyde or ketone, followed by the formation of the sydnone imine structure. The reaction conditions often include the use of an acid catalyst to speed up the condensation reaction, which liberates water as a byproduct .
Industrial Production Methods
Industrial production methods for sydnone imines, including this compound, may involve mechanochemical approaches such as ball-milling. This method is efficient, time-saving, and reduces the use of organic solvents, making it a more sustainable option .
Chemical Reactions Analysis
Types of Reactions
3-(alpha-Benzylphenethyl)sydnone imine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted sydnone imines, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(alpha-Benzylphenethyl)sydnone imine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(alpha-Benzylphenethyl)sydnone imine hydrochloride involves its ability to act as a nitric oxide donor. The compound releases nitric oxide, which can interact with various molecular targets and pathways, including the activation of guanylate cyclase and the modulation of cyclic GMP levels. These interactions can lead to various physiological effects, such as vasodilation and inhibition of platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(alpha-Benzylphenethyl)sydnone imine hydrochloride include:
Feprosidnine: A stimulant drug with a sydnone imine structure.
Mesocarb: Another stimulant with a similar chemical structure.
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and its unique combination of biological activities. While feprosidnine and mesocarb are primarily known for their stimulant effects, this compound has broader applications, including its use as a plant growth regulator and nitric oxide donor .
Properties
CAS No. |
35819-56-8 |
|---|---|
Molecular Formula |
C17H18ClN3O |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
3-(1,3-diphenylpropan-2-yl)oxadiazol-3-ium-5-amine;chloride |
InChI |
InChI=1S/C17H18N3O.ClH/c18-17-13-20(19-21-17)16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15;/h1-10,13,16H,11-12,18H2;1H/q+1;/p-1 |
InChI Key |
WAIDMTXGLYZKDR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)[N+]3=NOC(=C3)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


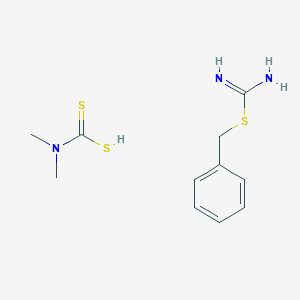
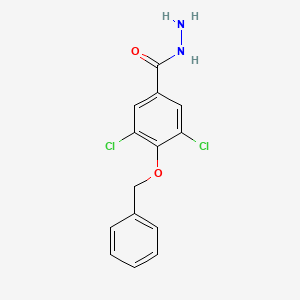
![5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B14689672.png)
